molecular formula C16H10F3N3O3S B3169537 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 937605-24-8

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B3169537
CAS No.: 937605-24-8
M. Wt: 381.3 g/mol
InChI Key: VNWUMFXZGVDTSD-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (CAS: 937605-24-8) is a thiazole derivative characterized by a 3-nitrophenyl group at position 4 of the thiazole ring and a 4-(trifluoromethoxy)phenyl substituent on the amine moiety.

Properties

IUPAC Name

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3S/c17-16(18,19)25-13-6-4-11(5-7-13)20-15-21-14(9-26-15)10-2-1-3-12(8-10)22(23)24/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUMFXZGVDTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173840
Record name 4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937605-24-8
Record name 4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937605-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Substitution Reactions: The introduction of the nitrophenyl and trifluoromethoxyphenyl groups can be carried out through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: These reactors can handle the high temperatures and pressures required for the synthesis.

    Purification Steps: Techniques such as recrystallization, chromatography, or distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of materials with unique properties due to the trifluoromethoxy group.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its chemical structure:

    Molecular Targets: The nitrophenyl and trifluoromethoxyphenyl groups can interact with various biological targets, potentially inhibiting or activating specific pathways.

    Pathways Involved: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s 3-nitrophenyl and 4-(trifluoromethoxy)phenyl groups distinguish it from other thiazol-2-amine derivatives. Key comparisons include:

Compound Name Substituents (Thiazole Position 4) Amine Substituent Key Structural Features
Target Compound 3-Nitrophenyl 4-(Trifluoromethoxy)phenyl Strong electron-withdrawing groups (NO₂, CF₃O)
4-(4-Nitrophenyl)-N-tosylthiazol-2-amine 4-Nitrophenyl Tosyl (p-toluenesulfonyl) Electron-withdrawing nitro and sulfonyl groups
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-Methoxyphenyl 2,4-Dimethoxyphenyl Electron-donating methoxy groups
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 4-(4-Nitrophenoxy)phenyl Nitrophenoxy and fluorophenyl groups
4-(4-Chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4i) 4-Chlorophenyl Bis(2-chlorophenyl triazolylmethyl) Halogenated and triazole-based substituents

Key Observations :

  • Electron-donating groups (e.g., OCH₃) may increase solubility but reduce reactivity in certain biological contexts .
Antiproliferative Activity
  • Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine): Inhibits tubulin polymerization (IC₅₀ = 1.2 µM), disrupts microtubule dynamics, and induces G2/M cell cycle arrest in cancer cells .
  • MortaparibMild (a triazole-thiazole hybrid): Dual inhibitor of Mortalin and PARP1, showing promise in cancer therapy .
Antimicrobial and Anthelmintic Activity
  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits potent anthelmintic activity (EC₅₀ = 12 µM) against Haemonchus contortus and antibacterial effects against Staphylococcus aureus .
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Active against Gram-positive bacteria (MIC = 8 µg/mL) .
Hypothesized Activity of Target Compound

The 3-nitrophenyl group may enhance binding to nitroreductase enzymes or oxidative stress pathways, while the trifluoromethoxy group could improve metabolic stability.

Physicochemical Data
Compound Melting Point (°C) Molecular Weight Key Spectral Data (¹H NMR)
Target Compound Not reported 395.3 g/mol Expected δ ~7.8–8.5 (nitrophenyl protons)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) 180 286.03 g/mol δ 7.64 (m, 2H, Ar-H), δ 4.46 (d, 4H, CH₂)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 142 243.1 g/mol δ 7.32 (d, 1H, Ar-H), δ 6.85 (s, 1H, NH)

Notes:

  • The target compound’s trifluoromethoxy group would likely produce distinct ¹⁹F NMR signals (δ ~-55 to -60 ppm) .
  • Higher molecular weight and lipophilicity (due to CF₃O) may reduce aqueous solubility compared to methoxy or chloro analogs.

Biological Activity

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and research findings related to this compound, emphasizing its applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl group and a trifluoromethoxyphenyl group . Its unique structure contributes to its biological activity.

Property Value
IUPAC Name4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Molecular FormulaC16H10F3N3O3S
Molecular Weight383.32 g/mol
CAS Number937605-24-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The nitrophenyl and trifluoromethoxy groups may inhibit specific enzymes or receptors, leading to altered cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Candida albicans and Leishmania species .

Antifungal Activity

A study evaluated the antifungal properties of thiazole derivatives, revealing that certain compounds exhibited significant activity against Candida species. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .

Antileishmanial Activity

Research into thiazole derivatives has indicated potential as antileishmanial agents. Compounds were tested against Leishmania amazonensis, showing promising results that warrant further investigation into their mechanism of action and efficacy .

Cytotoxicity and Cancer Research

The compound's structural analogs have been investigated for cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that several compounds were more potent than traditional antibiotics like ampicillin, with MIC values ranging from 0.0033 to 0.046 μg/mL against Gram-positive bacteria .
  • ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) properties of similar thiazole compounds were assessed, confirming their drug-likeness characteristics which are crucial for pharmaceutical development .

Research Findings Summary

  • Biological Activity : The compound exhibits significant antifungal and potential antileishmanial activities.
  • Cytotoxic Potential : Demonstrates promising cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : Involves enzyme inhibition and receptor interaction as primary mechanisms.

Q & A

Advanced Research Question

  • Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration. For oral dosing, PEG-400 enhances bioavailability .
  • Nanoparticle encapsulation : Formulate with PLGA or liposomes (size <200 nm) to improve aqueous dispersion and tissue targeting .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the amine group, which are cleaved in vivo to regenerate the active compound .

What computational tools are most effective for predicting physicochemical properties?

Basic Research Question

  • Lipophilicity : Calculate logP using ChemAxon or ACD/Labs. Experimental validation via shake-flask method (octanol/water) .
  • pKa estimation : Use SPARC or MarvinSuite to predict basicity (amine pKa ~4.5–5.5) and acidity (thiazole C2-H, pKa ~8.5) .
  • Solubility : MOE or COSMO-RS predict aqueous solubility (<0.1 mg/mL), guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Reactant of Route 2
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4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

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